molecular formula C23H28N2O2 B11160496 N-cyclohexyl-2-[(4-phenylbutanoyl)amino]benzamide

N-cyclohexyl-2-[(4-phenylbutanoyl)amino]benzamide

Cat. No.: B11160496
M. Wt: 364.5 g/mol
InChI Key: YSXJWDQMUSTFQS-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[(4-phenylbutanoyl)amino]benzamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a cyclohexyl group, a phenylbutanoyl moiety, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-[(4-phenylbutanoyl)amino]benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the acylation of cyclohexylamine with 4-phenylbutanoyl chloride to form N-cyclohexyl-4-phenylbutanamide. This intermediate is then reacted with 2-aminobenzamide under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-[(4-phenylbutanoyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like hydroxide ions or amines in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclohexyl-2-[(4-phenylbutanoyl)amino]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating specific diseases.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[(4-phenylbutanoyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}benzamide
  • 4-chloro-N-cyclohexyl-3-[(2-phenylbutanoyl)amino]benzamide
  • N-cyclohexyl-2-{[oxo((2E)-2-{[1-phenyl-3-(4-propoxylphenyl)-1H-pyrazol-4-yl]methylene}hydrazino)acetyl]amino}benzamide

Uniqueness

N-cyclohexyl-2-[(4-phenylbutanoyl)amino]benzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C23H28N2O2

Molecular Weight

364.5 g/mol

IUPAC Name

N-cyclohexyl-2-(4-phenylbutanoylamino)benzamide

InChI

InChI=1S/C23H28N2O2/c26-22(17-9-12-18-10-3-1-4-11-18)25-21-16-8-7-15-20(21)23(27)24-19-13-5-2-6-14-19/h1,3-4,7-8,10-11,15-16,19H,2,5-6,9,12-14,17H2,(H,24,27)(H,25,26)

InChI Key

YSXJWDQMUSTFQS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)CCCC3=CC=CC=C3

Origin of Product

United States

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